Fangchinoline

Descripción general

Descripción

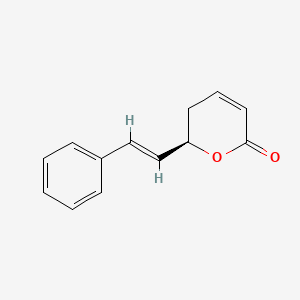

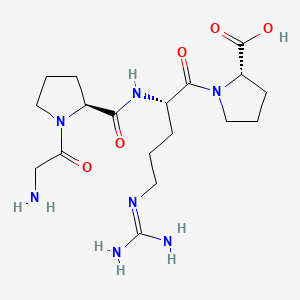

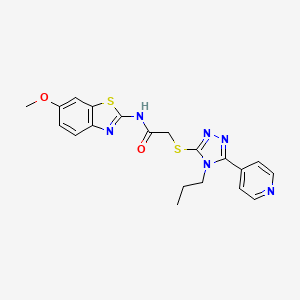

Taligina es un alcaloide bisbencilisoquinolina derivado de la planta Thalictrum polygamum, que pertenece a la familia Ranunculaceae . Este compuesto ha generado interés debido a su estructura química única y sus posibles actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Taligina se puede extraer de las raíces y tallos de Thalictrum polygamum. El proceso de extracción implica el uso de solventes orgánicos seguido de pasos de purificación como la cromatografía .

Métodos de producción industrial: Si bien hay información limitada sobre la producción industrial a gran escala de Taligina, la extracción de fuentes naturales sigue siendo el método principal. Los avances en la química sintética pueden eventualmente proporcionar rutas más eficientes para su producción.

Análisis De Reacciones Químicas

Tipos de reacciones: Taligina experimenta varias reacciones químicas, que incluyen:

Oxidación: Taligina se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Taligina puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos típicos incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir estructuras de alcaloides más simples.

Aplicaciones Científicas De Investigación

Taligina tiene varias aplicaciones en la investigación científica:

Química: Sirve como compuesto modelo para el estudio de los alcaloides bisbencilisoquinolina.

Medicina: Se están explorando sus posibles efectos terapéuticos para afecciones como la hipertensión y las infecciones.

Industria: Las propiedades únicas de Taligina la convierten en una candidata para el desarrollo de nuevos fármacos y compuestos bioactivos.

Mecanismo De Acción

El mecanismo de acción de Taligina implica su interacción con varios objetivos moleculares. Exhibe actividad antimicrobiana al interferir con la síntesis de la pared celular bacteriana y efectos hipotensores al modular las vías de regulación de la presión arterial . Los objetivos moleculares y las vías exactas aún están bajo investigación.

Comparación Con Compuestos Similares

Taligina es similar a otros alcaloides bisbencilisoquinolina como la talfenina, la metiltalfenina y la N-metilpalaudina . Taligina destaca por sus características estructurales únicas y actividades biológicas específicas.

Compuestos similares:

- Talfenina

- Metiltalfenina

- N-metilpalaudina

Estos compuestos comparten similitudes estructurales pero difieren en sus efectos biológicos específicos y aplicaciones.

Propiedades

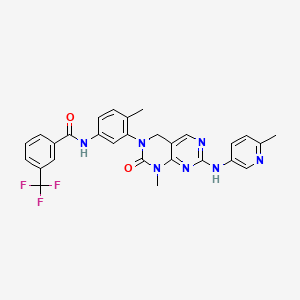

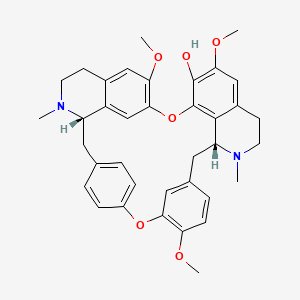

IUPAC Name |

(1S,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQSJHUEZBTSAT-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33889-68-8 | |

| Record name | Fangchinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THALRUGOSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863BR78K9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Thalrugosine?

A1: Thalrugosine has demonstrated both hypotensive [] and antimicrobial activities []. Specifically, it has been shown to lower blood pressure in normotensive dogs [] and exhibit antimicrobial activity against Mycobacterium smegmatis at concentrations of 100 µg/mL or less []. Additionally, studies have shown cytotoxic and antimalarial activities for Thalrugosine [].

Q2: Which plant species are known to contain Thalrugosine?

A2: Thalrugosine has been isolated from various plant species, including Thalictrum lucidum [], Tiliacora funifera [], Mahonia bodinieri [], Dehaasia triandra [], Stephania sasakii [], Cyclea barbata [], and Stephania sutchuenensis [].

Q3: What is the chemical structure of Thalrugosine?

A3: Thalrugosine is a bisbenzylisoquinoline alkaloid. Its structure consists of two benzylisoquinoline units connected through a diphenyl ether linkage. While its exact stereochemistry is detailed in the literature, it's important to note that Thalrugosine exists as a specific enantiomer (+)-thalrugosine [], which plays a crucial role in its biological activity.

Q4: Are there any studies on the conformational analysis of Thalrugosine?

A4: Yes, studies have utilized computer-assisted dynamic calculations, Nuclear Overhauser Effect (NOE) difference spectroscopy (NOED), and Nuclear Overhauser Effect Spectroscopy (NOESY) analyses to determine the stable conformations of Thalrugosine []. These studies provide insights into the three-dimensional structure of the molecule, which is essential for understanding its interactions with biological targets.

Q5: What types of studies have been conducted to elucidate the structure of Thalrugosine?

A5: Researchers have employed a combination of spectroscopic techniques to determine the structure of Thalrugosine. These techniques include infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , ]. One-dimensional (1D) and two-dimensional (2D) NMR analyses, such as Correlation Spectroscopy (COSY), Rotating frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Correlation (HETCOR), and FLOCK, have been particularly valuable in assigning 1H and 13C NMR data [].

Q6: Have there been any attempts to synthesize derivatives of Thalrugosine?

A6: While the provided research excerpts do not mention specific attempts to synthesize Thalrugosine derivatives, the isolation of closely related secobisbenzylisoquinoline alkaloids like O-methyldeoxopunjabine [] suggests that structural modifications are possible. Further research exploring the structure-activity relationship (SAR) of Thalrugosine analogs could provide valuable insights into optimizing its biological activity and developing more potent or selective derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)